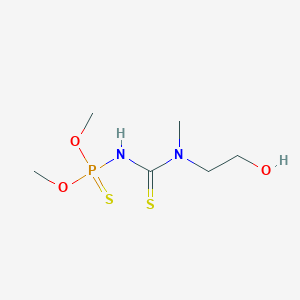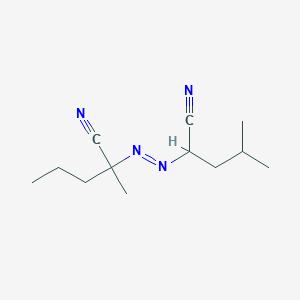
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Descripción general
Descripción
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a chemical compound used in the synthesis of ticagrelor, a platelet aggregation inhibitor . It is an intermediate in the preparation of ticagrelor .
Synthesis Analysis
The synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine involves the addition of propyl iodide to a solution of 4,6-dihydroxy-2-mercaptopyrimidine in potassium hydroxide . Another method involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is C7H7Cl2N3O2S. It has a molecular weight of 268.12 .Chemical Reactions Analysis
In the synthesis of ticagrelor, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is used as a reactant. The reaction involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of a triazole compound by diazotization of the obtained intermediate .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis: Ticagrelor Intermediate
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: is a key intermediate in the synthesis of Ticagrelor , a potent antiplatelet medication used primarily for the prevention of thrombotic events in patients with acute coronary syndrome . The compound’s role in the pharmaceutical industry is critical due to its high yield and purity in the production of Ticagrelor.
Organic Chemistry: Process Optimization
In organic chemistry, this compound is utilized to develop improved and commercially viable processes for synthesizing complex molecules . Researchers have found methods to prepare this intermediate with reduced reaction times, which is beneficial for industrial-scale production.
Medicinal Chemistry: Antiplatelet Agents
As an intermediate for antiplatelet agents, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine contributes to the development of drugs that inhibit platelet aggregation. This is crucial for preventing clots that can lead to heart attacks or strokes .
Chemical Research: Reference Standards
This compound is also used as a working standard or secondary reference standard in chemical research, particularly in the impurity profiling of pharmaceuticals like Ticagrelor . It helps ensure the quality and consistency of the medication during commercial production.
Biochemistry: ADP Purinergic Receptor Antagonists
In biochemistry, the compound is involved in the synthesis of carba-nucleosides, which act as antagonists of the ADP purinergic receptor P2Y12 on human platelets . This receptor plays a significant role in the activation of platelets, and its inhibition is a target for anti-thrombotic drugs.
Environmental Chemistry: Green Chemistry
The synthesis methods for this compound are designed to be environmentally friendly, aligning with the principles of green chemistry . The processes aim to minimize waste and reduce environmental impact, which is increasingly important in the chemical industry.
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is the ADP purinergic receptor P2Y12 on human platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing.
Mode of Action
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine acts as a potent antagonist of the P2Y12 receptor . By binding to this receptor, it inhibits the action of ADP, a molecule that normally triggers platelet aggregation by activating the P2Y12 receptor. This inhibition prevents platelet aggregation, thereby reducing the likelihood of blood clot formation.
Safety and Hazards
Direcciones Futuras
The compound is an important intermediate in the synthesis of ticagrelor, a drug used for the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . The development of efficient and safe processes for the synthesis of this compound is crucial for the pharmaceutical industry .
Propiedades
IUPAC Name |
4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEDQHVHVPJFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624098 | |
| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
CAS RN |
145783-14-8 | |
| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine significant in pharmaceutical chemistry?
A1: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a crucial intermediate in the synthesis of Ticagrelor [, ]. Ticagrelor is an antiplatelet drug used to prevent blood clots in individuals with a history of heart attack or stroke. The efficient synthesis of this intermediate is important for the cost-effective production of Ticagrelor.
Q2: What are the advantages of the synthetic method for 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine described in the research?
A2: The research highlights a novel synthetic method for 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine that boasts several advantages []. This method involves readily available starting materials and proceeds through simple, environmentally friendly reactions. These factors make the synthesis more economical and suitable for large-scale industrial production of Ticagrelor.
Q3: How is 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine controlled during the manufacturing of Ticagrelor?
A3: Due to its potential genotoxicity, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is carefully monitored as an impurity in Ticagrelor Active Pharmaceutical Ingredient (API) []. A highly sensitive LC-QTOF-MS/MS method has been developed and validated for its identification and quantification. This method utilizes a derivatization step to enhance detection sensitivity, ensuring the safety and quality of the final drug product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)




![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)



![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)